MIND4 is an inducer of cytoprotective NRF2 (nuclear factor-erythroid 2 p45-derived factor 2) activity. MIND4 induced NRF2 activation responses in neuronal and non-neuronal cells and reduced production of reactive oxygen species and nitrogen intermediates. MIND4 has potential as part of a synergistic therapy for Huntington's Disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML-161 is an allosteric, reversible inhibitor of proteinase-activated receptor 1 (PAR1) on platelets, preventing surface expression of P-selectin induced by the peptide SFLLRN with an IC50 value of 0.26 µM. It blocks platelet activation induced by thrombin as well as by SFLLRN but not by PMA, U-46619, or collagen. ML 161 is a diaminobenzene derivative that acts as a selective inhibitor of platelet activation at protease-activated receptor 1 (PAR1). ML 161 has also been shown to inhibit thrombin-induced platelet activation. ML-161 is a potent and reversible inhibitor of proteinase-activated receptor 1 (PAR1) on platelets, preventing surface expression of P-selectin induced by the peptide SFLLRN with an IC50 value of 0.26 µM. ML161 inhibited platelet aggregation induced by a PAR1 peptide agonist or by thrombin but not by several other platelet agonists. Initial studies suggest that ML161 is an allosteric inhibitor of PAR1. These findings may be important for the discovery of antithrombotics with an improved safety profile.
Novel glucocerebrosidase activator; Non-inhibitory chaperones of glucocerebrosidase ML198 is a novel activator and non-inhibitory chaperone of glucocerebrosidase. ML198 serves as a starting point to develop a novel approach towards small molecule treatment for patients suffering from Gaucher disease.
ML-192 is an antagonist of GPR55 (IC50 = 702 nM). It is selective for GPR55 over the cannabinoid (CB) receptors CB1 and CB2, as well as GPR35 (IC50s = >32 μM). ML192, also known as MLS000526305 and CID1434953, is a selective ligands for GPR55. The orphan G protein coupled receptor, ML192 (CID1434953) with 1080 nM potency for GPR55 and >45-fold antagonist and agonist selectivity against GPR35, CB1 and CB2. GPR55 has gained notoriety because of its putative identification as a cannabinoid receptor subtype. The significance of this assignment should not be underestimated given the importance of cannabinoids to drug abuse and the potential utility of cannabinoid ligands in treating behavioral disorders leading to conditions such as obesity.
ML-18 is a non-peptide bombesin receptor subtype 3 (BB3) antagonist that inhibits [125I]BA1 binding to NCI-H1299 lung cancer cells transfected with human BB3 receptors (IC50 = 4.8 μM). It is selective for BB3 over the gastrin releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR) with IC50 values of 16 and >100 μM, respectively, in a radioligand binding assay. ML-18 (16 μM) reversibly inhibits BA1-induced increases in cytosolic calcium in NCI-H1299 cells. It also inhibits BA1-induced phosphorylation of ERK and EGFR and reduces proliferation of NCI-H1299 cells. ML18 is Bombesin receptor subtype 3 (BRS-3) antagonist (IC50 = 4.8 μM). ML-18 inhibits lung cancer growth. ML-18 inhibited the proliferation of lung cancer cells. ML-18 is a nonpeptide BRS-3 antagonist that should serve as a template to improve potency and selectivity.
ML-193 is a potent antagonist of GPR55 (IC50 = 221 nM). It displays selectivity for GPR55 over CB1, CB2, and GPR35. ML-193 inhibits GPR55-dependent ERK phosphorylation (IC50 = 65 nM) and blocks translocation of PKCβII. ML-193 blocks increases in intracellular calcium levels induced by lysophosphatidylinositol (LPI) in dissociated rat periaqueductal gray neurons and modulates pain perception in LPI-treated rats. N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is an aromatic amide.
Selective TRPC4 channel blocker (IC50 = 0.96 (fluorescence assay) - 2.6 μM (electrophysiological assay)). Selective versus TRPC6 (19-fold) and TRPC5 (9-fold). Essentially inactive at TRPV1, TRPV3, TRPA1 and TRPM8 channels at concentrations up to 22 μM. ML-204 selectively blocks transient receptor potential canonical 4 (TRPC4) channels (IC50s = 0.96 and 2.6 μM in fluorescent and electrophysiological assays, respectively). It exhibits 19-fold selectivity against TRPC6 and 9-fold selectivity against TRPC5 and does not affect TRPV1, TRPV3, TRPA1, or TRPM8 channels at concentrations up to 22 μM. Blocker of TRPC4 channels (IC50 values are 0.96 and 2.6um in fluorescent and electrophysiological assays, respectively). Exhibits 19-fold selectivity against TRPC6 and 9-fold selectivity against TRPC5; displays no significant activity at TRPV1, TRPV3, TRPA1 and TRPM8 channels at concentrations up to 22um. ML204 is a novel and potential TRPC4 Channel inhibitor. ML204 inhibited TRPC4β-mediated intracellular Ca(2+) rise with an IC value of 0.96 μm and exhibited 19-fold selectivity against muscarinic receptor-coupled TRPC6 channel activation. ML204 represents an excellent novel tool for investigation of TRPC4 channel function and may facilitate the development of therapeutics targeted to TRPC4.